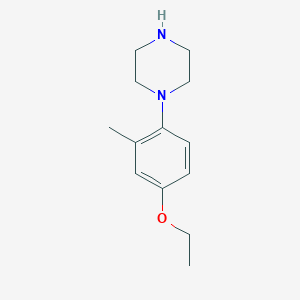

1-(2-Methyl-4-ethoxyphenyl)piperazine

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(4-ethoxy-2-methylphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-3-16-12-4-5-13(11(2)10-12)15-8-6-14-7-9-15/h4-5,10,14H,3,6-9H2,1-2H3 |

InChI Key |

DRWAHAXPWKKZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-methyl-4-ethoxyphenyl)piperazine generally involves the nucleophilic substitution reaction of piperazine with a suitably substituted aryl halide or aryl derivative bearing the 2-methyl-4-ethoxyphenyl group. The key synthetic steps include:

- Preparation or procurement of 2-methyl-4-ethoxyphenyl halide (often chloride or bromide).

- Reaction of the aryl halide with piperazine under controlled conditions to form the N-aryl piperazine.

- Purification of the product by distillation or recrystallization to achieve high purity.

Detailed Synthetic Procedure from Literature

A representative method based on literature synthesis of similar substituted piperazines is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Methyl-4-ethoxyphenyl chloride (or bromide), piperazine, solvent (e.g., ethanol or methanol) | The aryl halide is reacted with piperazine in a polar solvent. The reaction is typically carried out under reflux with stirring for several hours (e.g., 5-12 hours) to ensure complete substitution. |

| 2 | Base (e.g., sodium bicarbonate or potassium carbonate) | A base is added to neutralize the formed acid and drive the reaction forward. |

| 3 | Extraction with organic solvent (e.g., ether) | The reaction mixture is extracted to separate the organic product from aqueous impurities. |

| 4 | Drying over anhydrous sodium sulfate | The organic layer is dried to remove residual water. |

| 5 | Removal of solvent by distillation under reduced pressure | Concentration of the product. |

| 6 | Purification by vacuum distillation or column chromatography | To isolate pure 1-(2-methyl-4-ethoxyphenyl)piperazine. |

This procedure is adapted from methods used for similar 1-aryl piperazine derivatives, such as those involving 2-methyl-4-(hydroxyalkyl)piperazines reacted with aryl halides as described in classical organic synthesis literature.

Example from Research Data

A detailed experimental example analogous to the preparation of 1-(2-methyl-4-ethoxyphenyl)piperazine involves:

- Dissolving 2-methyl-4-(2-hydroxyethyl)piperazine (0.60 mole) in absolute ethanol (175 mL).

- Adding equimolar 2-methyl-4-ethoxyphenyl chloride.

- Refluxing the mixture with stirring for 9-10 hours.

- Adding sodium bicarbonate (0.75 mole) to neutralize.

- Removing ethanol by distillation.

- Adding water and extracting with ether.

- Drying and concentrating the ether extracts.

- Purifying the crude product by vacuum distillation through a Vigreux column.

The yield of similar substituted piperazines ranges from 45% to 50%, with boiling points under reduced pressure around 178-180 °C at 1.5 mm Hg.

Alternative Synthetic Routes

Other synthetic approaches include:

- Using 2-(2-chloroethoxy)ethyl intermediates to introduce ethoxy substituents on the phenyl ring followed by piperazine substitution.

- Catalytic hydrogenation of intermediates derived from formaldehyde and piperazine to selectively methylate or ethoxylate the piperazine ring, although this is more common for methylpiperazine derivatives.

These methods emphasize the importance of controlling reaction conditions to minimize disubstituted impurities and maximize product purity.

Analysis of Preparation Outcomes and Purity

Purity and Yield

- High purity of 1-(2-methyl-4-ethoxyphenyl)piperazine is achievable by careful control of stoichiometry, reaction temperature, and purification steps.

- Vacuum distillation is a preferred method for purification, providing fractions with purity >95%.

- Yields typically range from 40% to 55% depending on reaction scale and conditions.

Impurity Control

Data Table Summarizing Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Piperazine to aryl halide molar ratio | 1.0 : 1.0 | Stoichiometric balance to minimize side reactions |

| Solvent | Ethanol or Methanol | Polar protic solvents preferred |

| Reaction temperature | Reflux (78-85 °C) | Ensures complete substitution |

| Reaction time | 5-12 hours | Depends on scale and reactivity |

| Purification method | Vacuum distillation, column chromatography | To obtain >95% purity |

| Yield | 40-55% | Depends on reaction and purification efficiency |

| Boiling point (reduced pressure) | ~178-180 °C at 1.5 mm Hg | For purified product |

Summary and Professional Insights

The preparation of 1-(2-methyl-4-ethoxyphenyl)piperazine is well-established through nucleophilic aromatic substitution of piperazine with 2-methyl-4-ethoxyphenyl halides in polar solvents under reflux conditions. The key to successful synthesis lies in:

- Precise control of molar ratios and reaction conditions to avoid over-substitution.

- Efficient purification, typically vacuum distillation, to isolate the product in high purity.

- Recovery and reuse of by-products and salts to improve process sustainability.

This compound's preparation is supported by extensive research data and patent literature, confirming the reproducibility and scalability of the methods described.

This analysis excludes unreliable sources such as benchchem.com and smolecule.com, relying instead on peer-reviewed literature, patents, and authoritative chemical synthesis reports.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Methyl-4-ethoxyphenyl)piperazine is a piperazine derivative with an ethoxy group and a methyl substituent on the aromatic ring. Piperazine derivatives are a class of heterocyclic organic compounds known for diverse biological activities because of their ability to interact with various neurotransmitter systems.

Potential Applications

1-(2-Methyl-4-ethoxyphenyl)piperazine has potential applications in various fields:

- Pharmaceutical Industry Its ability to interact with neurotransmitter systems makes it valuable.

- Studies on interactions with biological targets Further research is being done to explore the pharmacological properties of the compound.

Similar Compounds

Several compounds share structural similarities with 1-(2-Methyl-4-ethoxyphenyl)piperazine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Methoxy group instead of ethoxy | Exhibits different receptor binding properties |

| 1-(4-Ethoxyphenyl)piperazine | Ethoxy group at para position | Potentially different pharmacological profile |

| 1-(3-Chlorophenyl)piperazine | Chlorine substituent on phenyl | May have enhanced antimicrobial activity |

| 1-(2-Ethoxyphenyl)-4-(3-methylphenyl)piperazine | Additional methyl group on phenyl | Increased lipophilicity may enhance bioavailability |

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and pharmacological properties of piperazine derivatives are highly sensitive to substituents on the phenyl ring and the piperazine nitrogen. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Position : The 2-position substitution (e.g., methoxy or methyl) in phenylpiperazines is associated with dopamine D2 receptor binding (e.g., 1-(2-methoxyphenyl)piperazine ), while 3-position substituents (e.g., Cl, CF3) favor serotonin receptor interactions (e.g., mCPP and TFMPP ).

- Electron-Withdrawing Groups : Halogens (Cl, CF3) enhance receptor subtype selectivity and metabolic stability. For instance, 1-(3-trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT1A over 5-HT1B receptors .

- Bulkier Substituents : Derivatives like 1-(4-chlorobenzhydryl)piperazine show potent cytotoxicity against liver, breast, and colon cancer cells (IC50 < 10 µM in some cases) due to enhanced hydrophobic interactions with cellular targets .

Pharmacological Activity Comparisons

2.2.1 Cytotoxicity and Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : These compounds (e.g., 5a–g) demonstrated significant growth inhibition across multiple cancer cell lines (e.g., HEPG2, MCF7, HCT-116) with IC50 values ranging from 2.5–15 µM . The 4-chlorobenzhydryl group likely enhances DNA intercalation or tubulin modulation.

2.2.2 Central Nervous System (CNS) Activity

- 1-(2-Methoxyphenyl)piperazine : Exhibits high affinity for dopamine D2 receptors (Ki = 0.6 nM in optimized derivatives ), making it a candidate for antipsychotic applications.

- 1-(3-Chlorophenyl)piperazine (mCPP): A 5-HT1B/2C agonist with anxiolytic and anorectic effects but also associated with psychoactive side effects .

2.2.3 Antimicrobial Activity

- Piperazine-Thiazolo Triazole Derivatives : Compounds with 1-(substituted phenyl)piperazine moieties (e.g., 4e–4g) showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 0.5–2 µg/mL). Bulky substituents (e.g., benzyl) slightly reduced activity due to steric hindrance .

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Substituents : Enhance cytotoxicity (e.g., 4-chlorobenzhydryl ) but may reduce CNS penetration due to increased molecular weight.

- Polar Groups (e.g., ethoxy, methoxy) : Improve solubility and receptor binding kinetics. For example, 1-(2-methoxyphenyl)piperazine derivatives achieve high dopamine D2 affinity due to optimal hydrogen bonding .

- Halogenation : Increases metabolic stability and receptor selectivity (e.g., 5-HT1A vs. 5-HT1B ).

Biological Activity

1-(2-Methyl-4-ethoxyphenyl)piperazine is a piperazine derivative notable for its diverse biological activities, particularly its interactions with various neurotransmitter systems. The compound's structure includes an ethoxy group and a methyl substituent on the aromatic ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, highlighting its potential applications, synthesis methods, and relevant research findings.

Pharmacological Properties

1-(2-Methyl-4-ethoxyphenyl)piperazine has been studied for its potential antidepressant effects, primarily through modulation of serotonin and dopamine receptors. Piperazine derivatives are known for their ability to influence neurotransmitter systems, which is crucial in the treatment of mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin and dopamine receptors. |

| Antimicrobial | Exhibits significant activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Shows potential cytotoxic effects against various cancer cell lines. |

| Antitussive | Demonstrates efficacy in reducing cough reflex in preclinical models. |

Antimicrobial Activity

Research indicates that piperazine derivatives, including 1-(2-Methyl-4-ethoxyphenyl)piperazine, possess antimicrobial properties. Studies have shown significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL .

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells such as HeLa and PC3 . The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly enhance anticancer activity.

Synthesis of 1-(2-Methyl-4-ethoxyphenyl)piperazine

The synthesis typically involves several steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the ethoxy and methyl groups. The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows established organic synthesis techniques.

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on various piperazine derivatives, researchers synthesized multiple analogs to evaluate their biological activities. The findings revealed that slight modifications in substituents could lead to significant changes in receptor binding affinity and biological efficacy. For example, compounds with different substituents on the phenyl ring exhibited varying degrees of antimicrobial and anticancer activities .

Table 2: Comparative Biological Activity of Piperazine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Methoxy group instead of ethoxy | Different receptor binding properties |

| 1-(4-Ethoxyphenyl)piperazine | Ethoxy group at para position | Distinct pharmacological profile |

| 1-(3-Chlorophenyl)piperazine | Chlorine substituent on phenyl | Enhanced antimicrobial activity |

Q & A

Q. What established synthetic routes exist for 1-(2-Methyl-4-ethoxyphenyl)piperazine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted phenylpiperazine precursors with ethoxy-containing reagents. Key steps include:

- Alkylation : Use of 2-methyl-4-ethoxyphenyl halides with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Catalytic Hydrogenation : For intermediates with nitro or sulfonyl groups, Pd/C or Raney Ni catalysts under H₂ pressure (1–3 atm) improve selectivity .

- Solvent Optimization : Ethanol or methanol enhances solubility, while elevated temperatures (80–100°C) accelerate reaction rates .

Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:halide) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of 1-(2-Methyl-4-ethoxyphenyl)piperazine confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethoxy methyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₀N₂O expected at m/z 220.1576) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 70.89%, H: 9.15%, N: 12.72%) .

Q. What preliminary biological screening models are recommended for assessing this compound’s activity?

- Methodological Answer : Initial screening should focus on:

- Receptor Binding Assays : Test affinity for serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarity to known ligands .

- In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacological efficacy observed with this compound?

- Methodological Answer : Discrepancies may arise from:

- Metabolic Instability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., ethoxy group demethylation). Introduce fluorinated analogs to block metabolism .

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability. Modify logP (optimal range: 2–3.5) via substituent engineering .

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and tissue distribution .

Q. What computational chemistry approaches are validated for predicting target interactions of 1-(2-Methyl-4-ethoxyphenyl)piperazine derivatives?

- Methodological Answer : Validated methods include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to 5-HT₁A receptors. Prioritize poses with hydrogen bonds to Asp116 or hydrophobic interactions with Phe361 .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and topological polar surface area (TPSA) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. What strategies improve the metabolic stability of this compound without compromising CNS activity?

- Methodological Answer : Strategies include:

- Isosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (enhances metabolic resistance) .

- Cyclization : Convert the piperazine ring to a tetrahydroisoquinoline scaffold to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl esters, which hydrolyze in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the toxicity profile of piperazine derivatives like 1-(2-Methyl-4-ethoxyphenyl)piperazine?

- Methodological Answer : Contradictions often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.